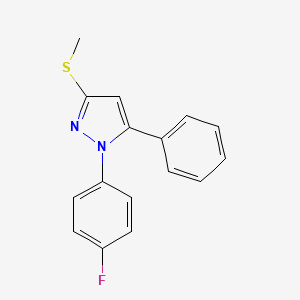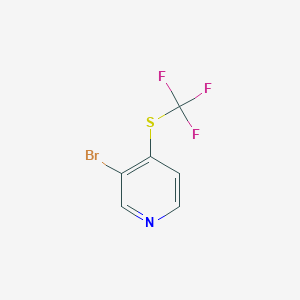
3-Bromo-4-((trifluoromethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-((trifluoromethyl)thio)pyridine is a chemical compound that features a bromine atom, a trifluoromethylthio group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((trifluoromethyl)thio)pyridine can be achieved through several methods. One common approach involves the bromination of 4-((trifluoromethyl)thio)pyridine. This reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in optimizing the reaction parameters and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-4-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-((trifluoromethyl)thio)pyridine involves its interaction with various molecular targets. The bromine atom and trifluoromethylthio group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and affect the compound’s efficacy in different applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the trifluoromethylthio group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the bromine atom.
2-Bromo-4-(trifluoromethyl)pyridine: Similar but with the bromine atom at a different position
Uniqueness
3-Bromo-4-((trifluoromethyl)thio)pyridine is unique due to the presence of both the bromine atom and the trifluoromethylthio group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C6H3BrF3NS |
|---|---|
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
3-bromo-4-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |
Clave InChI |
OPQBKTWKMCCKCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1SC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


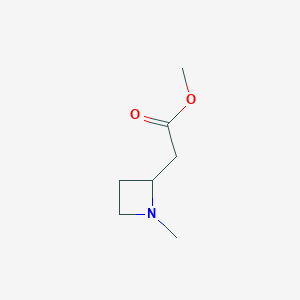
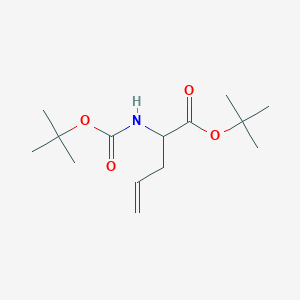
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
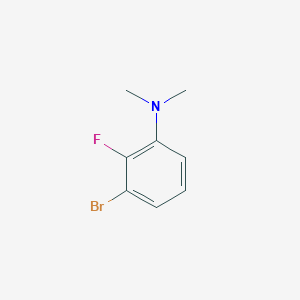
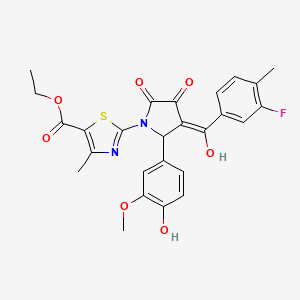
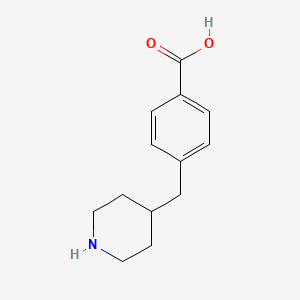
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
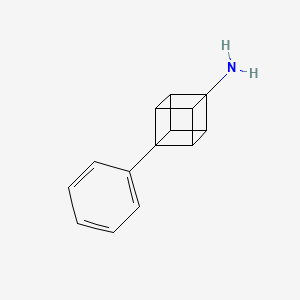
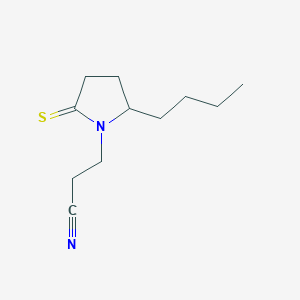

![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
